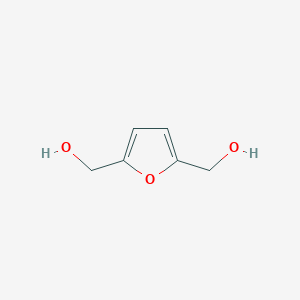

2,5-Furandimethanol

Descripción general

Descripción

2,5-Furandimethanol is a promising diol derived from renewable resources. It is synthesized from 5-hydroxymethylfurfural, a versatile platform chemical obtained from the dehydration of carbohydrates such as glucose and fructose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Furandimethanol is traditionally produced via the hydrogenation of 5-hydroxymethylfurfural. This process involves the reduction of the aldehyde and hydroxymethyl groups while retaining the furan ring . Various catalytic systems have been developed for this purpose, including nickel chloride combined with formic acid and cobalt-nitrogen-doped carbon . The optimal conditions for this reaction typically involve temperatures around 160°C and reaction times of approximately 6 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot process that directly converts raw sugars, such as glucose and polysaccharides, into the desired product . This method is advantageous as it bypasses the costly separation processes associated with 5-hydroxymethylfurfural and utilizes inexpensive raw materials .

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Furandimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.

Major Products:

Oxidation: 2,5-Furandicarboxylic acid

Reduction: Tetrahydrofuran derivatives

Substitution: Ethers and esters

Aplicaciones Científicas De Investigación

Applications in Polymer Production

FDM serves as an important building block in polymer chemistry. Its diol structure allows for the synthesis of various polyesters and bio-based polymers:

- Polyester Synthesis : FDM can be polymerized with other bio-based monomers to produce high molecular weight polyesters. Studies have shown that polyesters derived from FDM exhibit enhanced thermal stability due to the presence of double bonds in the furan structure .

- Bioepoxy Monomers : Research indicates that FDM can be transformed into bioepoxy monomers, which can be further modified through Diels-Alder reactions to enhance their mechanical properties .

Applications in Biofuels

FDM has potential applications as a biofuel additive due to its favorable combustion properties:

- Biodiesel Additive : Etherification of FDM can yield compounds suitable for use as biodiesel additives, enhancing the energy density and blending characteristics of biofuels .

- Liquid Fuels : As a diol, FDM can be converted into liquid fuels through various chemical transformations, making it a promising candidate in the search for sustainable energy sources.

Case Studies

- Catalytic Synthesis from HMF :

- Biocatalytic Production :

- Polymer Development :

Mecanismo De Acción

The mechanism of action of 2,5-furandimethanol primarily involves its ability to undergo various chemical transformations due to the presence of reactive hydroxyl groups and a furan ring . These functional groups allow it to participate in hydrogenation, oxidation, and substitution reactions, making it a versatile intermediate in chemical synthesis . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

2,5-Furandimethanol is unique due to its dual hydroxyl groups and furan ring structure, which confer distinct reactivity and versatility. Similar compounds include:

2,5-Dimethylfuran: Used as a biofuel and solvent.

2,5-Dimethyltetrahydrofuran: Utilized in the production of polymers and as a solvent.

5-Methylfurfural: An intermediate in the synthesis of fine chemicals.

These compounds share some similarities in their chemical structures and reactivity but differ in their specific applications and properties .

Actividad Biológica

2,5-Furandimethanol (FDM) is a diol derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), a compound obtained from the dehydration of sugars. FDM has gained attention due to its potential applications as a bio-based platform chemical and its biological activities, which include antimicrobial properties and potential use in bioconversion processes.

- Chemical Formula : CHO

- Molecular Weight : 128.13 g/mol

- Structure : FDM contains two hydroxymethyl groups at the 2- and 5-positions of the furan ring, contributing to its reactivity and solubility in water.

Antimicrobial Properties

Research indicates that FDM exhibits significant antimicrobial activity against various pathogens. A study demonstrated that FDM could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Salmonella typhimurium | 1.5 mg/mL |

Biocatalytic Applications

FDM is also utilized in biocatalytic processes for the synthesis of various chemicals. For instance, it can be produced from HMF using biocatalysts such as whole cells of E. coli or coconut water, achieving yields up to 96% under optimized conditions . This biocatalytic reduction not only provides a sustainable route to FDM but also highlights its potential in green chemistry applications.

Case Study 1: Production via Biocatalysis

A recent study explored the biocatalytic reduction of HMF to FDM using E. coli CCZU-K14 whole cells. The researchers optimized conditions such as substrate concentration and reaction time, achieving high yields and demonstrating the feasibility of using biomass-derived substrates for FDM production .

- Yield : 96%

- Reaction Conditions : pH 7, temperature 30°C, reaction time 24 hours.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of FDM against common foodborne pathogens. The results indicated that FDM not only inhibited bacterial growth but also showed potential as a natural preservative in food systems.

Enzymatic Activity and Mechanism

Studies have indicated that the enzymatic transformation of HMF to FDM can be catalyzed by various enzymes, including alcohol dehydrogenases and carbonyl reductases. The mechanism involves the reduction of the carbonyl group in HMF, facilitated by NAD(P)H-dependent enzymes .

Toxicity and Safety Profile

Toxicological assessments suggest that FDM has a favorable safety profile, with low toxicity observed in mammalian cell lines. This aspect is critical for its potential use in food and pharmaceutical applications.

Q & A

Q. What are the primary methods for synthesizing 2,5-Furandimethanol (FDM) from biomass-derived precursors?

FDM is synthesized via catalytic hydrogenation of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical. Key approaches include:

- Catalytic hydrogenation : Transition metal catalysts (e.g., Cu-doped porous metal oxides) under hydrogen gas selectively reduce HMF’s aldehyde group while preserving the furan ring .

- Catalytic transfer hydrogenation (CTH) : Formic acid acts as a hydrogen donor, with nitrogen-doped carbon catalysts enabling efficient conversion of sugars (e.g., glucose) to FDM in a one-pot system .

- Integrated processes : Combining dehydration of carbohydrates to HMF and subsequent hydrogenation minimizes intermediate isolation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear gloves, goggles, and lab coats to avoid skin/eye contact (classified as H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust (potential respiratory irritation, H335) .

- Storage : Store solid FDM at 2–8°C in airtight containers; solutions should be kept at -80°C for long-term stability .

Q. How can catalyst design influence the selectivity between FDM and other HMF hydrogenation products?

- Metal selection : Cu-based catalysts favor FDM by selectively hydrogenating HMF’s aldehyde group, while Ru or Pd catalysts may over-hydrogenate the furan ring to produce 2,5-dimethyltetrahydrofuran (DMTHF) .

- Support materials : Nitrogen-doped carbon enhances electron transfer, improving selectivity and reducing side reactions .

- Solvent systems : Polar aprotic solvents (e.g., THF) stabilize intermediates and suppress byproduct formation .

Q. What challenges exist in maintaining catalyst stability during FDM synthesis, and how are they addressed?

- Deactivation mechanisms : Coking, metal leaching, and sintering reduce activity over time.

- Mitigation strategies :

Q. What analytical techniques are used to characterize FDM and monitor reaction progress?

- Structural analysis : ¹H/¹³C NMR confirms FDM’s structure, distinguishing it from byproducts like DMTHF .

- Purity assessment : HPLC or GC quantifies FDM yield and identifies impurities .

- In-situ monitoring : FTIR tracks intermediate formation (e.g., HMF reduction to FDM) .

Q. How do discrepancies in reported hazard classifications for FDM impact laboratory safety protocols?

- Variability : Some safety data sheets (SDS) classify FDM as only eye-irritating (H319), while others include oral toxicity (H302) and respiratory irritation (H335) .

- Precautionary measures : Adopt the most stringent protocols (e.g., full PPE, fume hoods) and consult updated SDS from authoritative sources (e.g., TCI America, Chemos GmbH) .

Q. What are the emerging applications of FDM in sustainable material science?

- Polymer synthesis : FDM is a monomer for polyesters like poly(ethylene furanoate) (PEF), which exhibits superior gas barrier properties compared to PET .

- Electrocatalysis : FDM derivatives serve as intermediates in synthesizing high-value chemicals (e.g., 2,5-bis(hydroxymethyl)furan) via electrochemical routes .

- Pharmaceuticals : FDM-based crown ethers enable molecular recognition in drug delivery systems .

Q. What role do solvent systems play in the efficiency of FDM synthesis via transfer hydrogenation?

- Hydrogen donor compatibility : Formic acid in water or ethanol enhances proton transfer efficiency .

- Solvent polarity : Aprotic solvents (e.g., THF) stabilize reactive intermediates, improving FDM yields by 15–20% compared to protic solvents .

Q. How can mechanistic studies inform the optimization of FDM production from complex carbohydrate feedstocks?

- Reaction pathways : Elucidating steps (e.g., sugar dehydration to HMF, subsequent hydrogenation) enables integrated one-pot systems, reducing purification costs .

- Kinetic modeling : Identifying rate-limiting steps (e.g., HMF diffusion to catalyst surfaces) guides reactor design (e.g., fixed-bed systems) .

Q. What are the optimal storage conditions for FDM to ensure long-term stability?

Propiedades

IUPAC Name |

[5-(hydroxymethyl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLRVRBSNLHVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062036 | |

| Record name | 2,5-Furandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2,5-Furandimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1883-75-6 | |

| Record name | 2,5-Furandimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(hydroxymethyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-FURANDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-FURANDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2,5-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-FURANDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XE4JYN4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.